molecular formula C16H12O3 B2930110 (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 904501-03-7

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2930110
CAS No.: 904501-03-7
M. Wt: 252.269
InChI Key: IVERTRYIRDWYOU-ZSOIEALJSA-N
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Description

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran ring

Mechanism of Action

Target of Action

Benzofuran compounds have been studied for their various biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran compounds are known to undergo reactions at the benzylic position , which could potentially influence their interaction with biological targets.

Result of Action

Benzofuran derivatives have been associated with various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of (2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the hydroxyl group.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

(2Z)-6-hydroxy-4-methyl-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:

    (2Z)-8-hydroxy-2-(phenylmethylidene)octanoic acid: This compound also contains a benzofuran ring and exhibits similar chemical properties.

    (2Z)-7-hydroxy-2-(phenylmethylidene)heptanoic acid: Another structurally related compound with comparable reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)9-13-15(10)16(18)14(19-13)8-11-5-3-2-4-6-11/h2-9,17H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVERTRYIRDWYOU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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